molecular formula C18H14F6N4O4 B2792850 1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine CAS No. 137918-81-1

1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B2792850
CAS No.: 137918-81-1
M. Wt: 464.324
InChI Key: FAYNHZQWDXUAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a chemical compound with the molecular formula C18H14F6N4O4 This compound is characterized by the presence of two nitro groups and two trifluoromethyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to achieve the desired yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted derivatives from nucleophilic substitution reactions .

Scientific Research Applications

1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The nitro groups and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]benzene
  • 1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]ethane
  • 1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]methane

Uniqueness

1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,4-bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F6N4O4/c19-17(20,21)11-1-3-13(15(9-11)27(29)30)25-5-7-26(8-6-25)14-4-2-12(18(22,23)24)10-16(14)28(31)32/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYNHZQWDXUAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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